Zafirlukast p-Tolyl Isomer-d7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

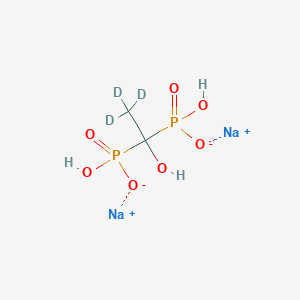

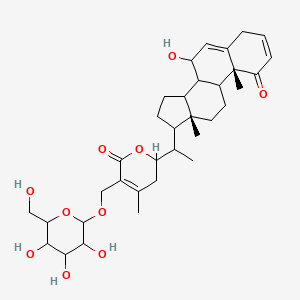

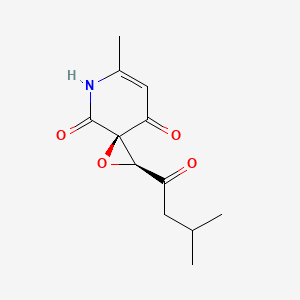

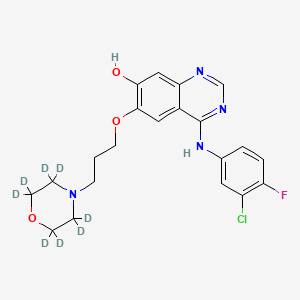

Zafirlukast isómero p-tolilo-d7 es una forma deuterada de Zafirlukast, un antagonista del receptor de leucotrienos. Se utiliza principalmente en entornos de investigación, particularmente en el estudio de las vías de los leucotrienos y su papel en las enfermedades inflamatorias. El compuesto se caracteriza por la sustitución de átomos de hidrógeno por deuterio, lo que lo hace útil en varios estudios analíticos y farmacocinéticos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Las condiciones de reacción típicamente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar la incorporación selectiva de átomos de deuterio .

Métodos de producción industrial

La producción industrial de Zafirlukast isómero p-tolilo-d7 sigue rutas sintéticas similares pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final. Se emplean técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas para verificar la estructura y la pureza isotópica del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

Zafirlukast isómero p-tolilo-d7 experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir el grupo sulfonilo en un sulfuro.

Sustitución: Los anillos aromáticos en el compuesto pueden experimentar reacciones de sustitución electrofílica y nucleofílica

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y varios electrófilos y nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas y compuestos aromáticos sustituidos. Estos productos a menudo se analizan utilizando técnicas como la espectroscopia de resonancia magnética nuclear (RMN) y la espectrometría de masas para confirmar sus estructuras .

Aplicaciones Científicas De Investigación

Zafirlukast isómero p-tolilo-d7 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un estándar de referencia en la química analítica para estudiar el comportamiento de los compuestos deuterados.

Biología: Se emplea en el estudio de las vías de los leucotrienos y su papel en las respuestas inflamatorias.

Medicina: Investigado por sus posibles efectos terapéuticos en condiciones como el asma y la rinitis alérgica.

Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y en procesos de control de calidad .

Mecanismo De Acción

Zafirlukast isómero p-tolilo-d7 actúa como un antagonista selectivo y competitivo de la leucotrieno D4 y E4 (LTD4 y LTE4), que son componentes de la sustancia de reacción lenta de la anafilaxis (SRSA). Al bloquear la unión de estas leucotrienos a sus receptores, el compuesto reduce la constricción de las vías respiratorias, la producción de moco y la inflamación, lo que lo hace eficaz en el tratamiento del asma y otras afecciones inflamatorias .

Comparación Con Compuestos Similares

Compuestos similares

Montelukast: Otro antagonista del receptor de leucotrienos utilizado en el tratamiento del asma.

Pranlukast: Similar en función a Zafirlukast pero con una estructura química diferente.

Zileuton: Inhibe la enzima 5-lipoxigenasa, que participa en la síntesis de leucotrienos

Singularidad

Zafirlukast isómero p-tolilo-d7 es único debido a su naturaleza deuterada, que proporciona ventajas distintas en los estudios farmacocinéticos. La presencia de átomos de deuterio puede conducir a diferencias en la estabilidad metabólica y la absorción, lo que lo convierte en una herramienta valiosa en el desarrollo e investigación de fármacos .

Propiedades

Fórmula molecular |

C31H33N3O6S |

|---|---|

Peso molecular |

582.7 g/mol |

Nombre IUPAC |

cyclopentyl N-[3-[[2-methoxy-4-[[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate |

InChI |

InChI=1S/C31H33N3O6S/c1-20-8-13-26(14-9-20)41(37,38)33-30(35)22-11-10-21(29(17-22)39-3)16-23-19-34(2)28-15-12-24(18-27(23)28)32-31(36)40-25-6-4-5-7-25/h8-15,17-19,25H,4-7,16H2,1-3H3,(H,32,36)(H,33,35)/i1D3,8D,9D,13D,14D |

Clave InChI |

HOOQJZTUMKGZMP-SHUQPANYSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC)[2H] |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

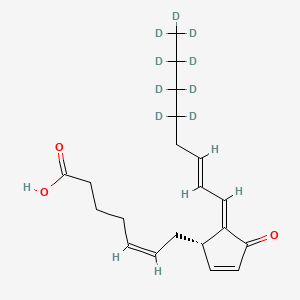

![5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide](/img/structure/B12430805.png)

![4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine](/img/structure/B12430860.png)